

Application Notes and Protocols for YU142670 in Organoid Culture Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YU142670

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Introduction

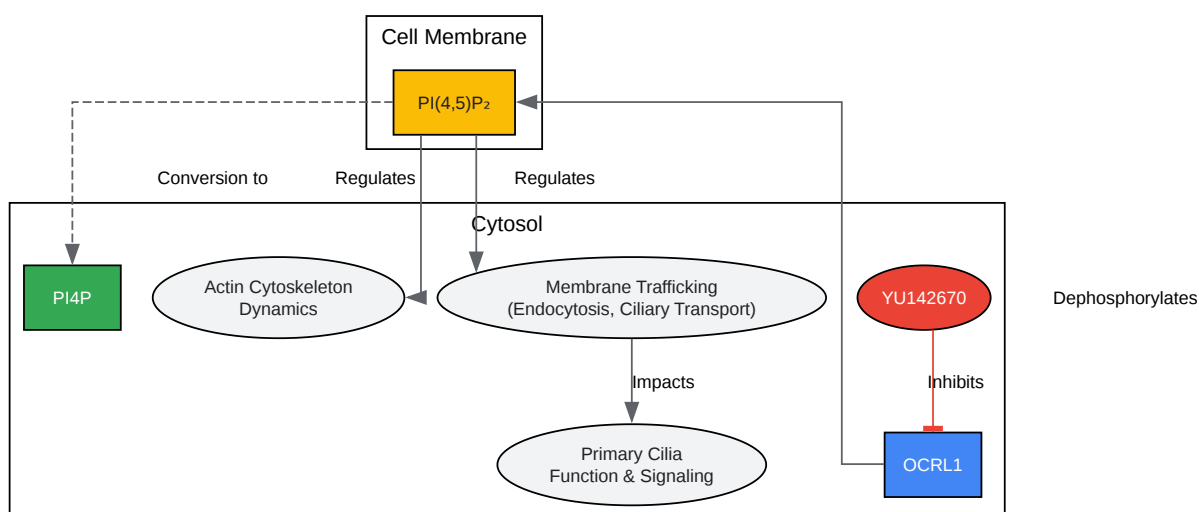
YU142670 is a potent and selective inhibitor of inositol polyphosphate-5-phosphatase OCRL1, an enzyme crucial for regulating phosphoinositide metabolism.[1][2] Mutations in the OCRL gene are linked to Lowe syndrome and Dent disease 2, both of which can manifest with severe kidney dysfunction.[3][4] The OCRL1 enzyme plays a critical role in membrane trafficking, actin cytoskeleton regulation, and the formation and function of primary cilia.[4][5][6] Primary cilia are sensory organelles that are vital for normal tissue development and function, and their dysfunction is implicated in a class of diseases known as ciliopathies, which includes polycystic kidney disease (PKD).[7][8][9]

Organoid culture systems, particularly those derived from human pluripotent stem cells (hPSCs), have emerged as powerful in vitro models to study human development and disease.[8][9] Kidney organoids, for instance, can recapitulate key aspects of nephrogenesis and have been successfully used to model PKD, exhibiting characteristic cyst formation.[7] Given the integral role of OCRL1 in cellular processes relevant to ciliopathies, **YU142670** presents a valuable tool for investigating the pathophysiology of these diseases and for screening potential therapeutic compounds in a physiologically relevant three-dimensional context.

These application notes provide a comprehensive overview and detailed protocols for the use of **YU142670** in kidney organoid culture systems to study the effects of OCRL1 inhibition on organoid development and disease modeling.

Mechanism of Action: The OCRL1-Phosphoinositide Signaling Pathway

OCRL1 is a 5-phosphatase that primarily dephosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) to phosphatidylinositol 4-phosphate (PI4P).[4] This regulation of PI(4,5)P₂ levels is critical at various cellular locations, including the trans-Golgi network, endosomes, and the basal body of primary cilia.[4][5] Dysregulation of PI(4,5)P₂ homeostasis due to OCRL1 dysfunction can disrupt endocytic trafficking, actin dynamics, and signaling pathways that are dependent on primary cilia.[5] **YU142670** selectively inhibits the catalytic activity of OCRL1, leading to an accumulation of PI(4,5)P₂ at these specific subcellular locations, thereby allowing researchers to probe the functional consequences of this enzymatic inhibition.



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OCRL1 signaling and inhibition by **YU142670**.

Application: Modeling Ciliopathy-Associated Phenotypes in Kidney Organoids

A primary application of **YU142670** in organoid research is the induction and study of ciliopathy-related phenotypes, particularly those reminiscent of polycystic kidney disease. By inhibiting OCRL1, researchers can investigate the downstream cellular and morphological consequences in a controlled manner.

Hypothetical Effects of **YU142670** on Kidney Organoids:

- **Induction of Cystic Structures:** Inhibition of OCRL1 is hypothesized to disrupt tubular homeostasis and lead to the formation of cystic dilations within the kidney organoids, mimicking a key feature of PKD.
- **Altered Ciliary Morphology and Function:** Treatment with **YU142670** may lead to defects in the structure and function of primary cilia on the epithelial cells of the organoid tubules.
- **Disrupted Cellular Polarity:** OCRL1 is involved in maintaining epithelial cell polarity, and its inhibition may lead to observable defects in the organization of tubular structures within the organoids.

Experimental Protocols

Protocol 1: Generation of Human Kidney Organoids from hPSCs

This protocol is adapted from established methods for generating kidney organoids.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

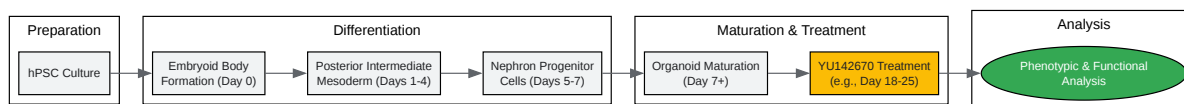
Materials:

- Human pluripotent stem cells (hPSCs)
- mTeSR™1 medium
- ACCUTASE™

- DMEM/F-12
- Matrigel®
- STEMdiff™ Kidney Organoid Kit or similar differentiation reagents
- 6-well and 96-well U-bottom low-adhesion plates

Procedure:

- hPSC Culture: Maintain hPSCs in mTeSR™1 medium on Matrigel-coated plates. Passage cells every 4-5 days using ACCUTASE™.
- Initiation of Differentiation (Day 0): Dissociate hPSCs into single cells and seed them into a 96-well U-bottom plate at a density of 5,000 cells per well in differentiation medium supplemented with a ROCK inhibitor (e.g., Y-27632) to form embryoid bodies (EBs).
- Induction of Posterior Intermediate Mesoderm (Days 1-4): Culture EBs in a basal medium supplemented with CHIR99021 and Activin A.
- Induction of Nephron Progenitor Cells (Days 5-7): Transfer EBs to a medium containing FGF9.
- Organoid Formation and Maturation (Day 7 onwards): Embed the cell aggregates in Matrigel on a transwell insert or continue culture in suspension. Culture in a final differentiation medium to allow self-organization into complex organoid structures containing nephron-like components. Organoids should be maintained for at least 18-25 days to allow for tubular maturation.



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Kidney organoid generation and treatment workflow.

Protocol 2: Treatment of Kidney Organoids with YU142670

Materials:

- Mature kidney organoids (Day 18 or later)
- **YU142670** (MedChemExpress, IC₅₀ for OCRL1 = 0.71 µM)[1]
- DMSO (vehicle control)
- Organoid culture medium

Procedure:

- Preparation of **YU142670** Stock Solution: Prepare a 10 mM stock solution of **YU142670** in DMSO. Store at -20°C.
- Treatment of Organoids:
 - On day 18 of differentiation, or once mature tubular structures are visible, begin treatment.
 - Prepare working concentrations of **YU142670** in pre-warmed organoid culture medium. A suggested concentration range for initial experiments is 1 µM, 5 µM, and 10 µM.
 - Include a vehicle control group treated with an equivalent concentration of DMSO.
 - Replace the medium with the treatment or control medium every 2-3 days.
- Duration of Treatment: Culture the organoids in the presence of **YU142670** for 7-10 days to observe the development of cystic phenotypes.
- Data Collection: At the end of the treatment period, harvest the organoids for analysis.

Data Presentation and Analysis

Quantitative Data Summary

The following table presents hypothetical data from an experiment where mature kidney organoids were treated with **YU142670** for 7 days.

Treatment Group	Concentration	Average Cyst Number per Organoid	Average Cyst Diameter (μm)	% Ciliated Cells (ARL13B+)	Cilia Length (μm)
Vehicle Control	0.1% DMSO	1.2 ± 0.5	35.8 ± 8.2	85.3 ± 5.1	4.2 ± 0.8
YU142670	1 μM	4.5 ± 1.1	62.1 ± 12.5	82.1 ± 6.3	4.0 ± 0.9
YU142670	5 μM	12.8 ± 2.4	115.6 ± 20.4	65.7 ± 8.9	3.1 ± 0.6
YU142670	10 μM	18.3 ± 3.1	150.2 ± 25.1	50.2 ± 9.5	2.5 ± 0.5

Data are presented as mean ± standard deviation.

Phenotypic and Functional Assays

- Brightfield Microscopy: Monitor organoids daily to observe morphological changes and the emergence of cystic structures.
- Immunofluorescence Staining:
 - Fix organoids in 4% paraformaldehyde, embed in paraffin or OCT, and section.
 - Cystic Structures and Tubular Markers: Stain for markers of kidney tubules such as LTL (proximal tubules) and E-cadherin (all tubules) to visualize the structure and origin of cysts.
 - Ciliary Analysis: Use antibodies against acetylated α-tubulin or ARL13B to visualize primary cilia.[\[14\]](#) Co-stain with a basal body marker (e.g., gamma-tubulin).
 - Cellular Polarity: Stain for markers of apical (e.g., ZO-1) and basolateral (e.g., E-cadherin) domains to assess epithelial polarity.
- Image Analysis and Quantification:

- Use image analysis software (e.g., Fiji/ImageJ) to quantify the number and diameter of cysts per organoid.
- Quantify the percentage of ciliated cells and the length of cilia in the tubular structures.

Troubleshooting

- High Organoid-to-Organoid Variability: Ensure a homogenous starting population of hPSCs and precise control over cell numbers during EB formation. Pooling data from a larger number of organoids per condition is recommended.
- Toxicity at High Concentrations: If significant cell death is observed at higher concentrations of **YU142670**, perform a dose-response curve to determine the optimal non-toxic concentration that still elicits a phenotype.
- Difficulty in Imaging Cilia: Use high-resolution confocal microscopy and ensure optimal antibody concentrations and incubation times for clear visualization of these small structures.

Conclusion

YU142670 is a powerful research tool for dissecting the role of OCRL1 and phosphoinositide signaling in the context of organoid development and disease. The protocols and applications outlined here provide a framework for utilizing this inhibitor to model aspects of ciliopathies, such as polycystic kidney disease, in human kidney organoids. This approach offers a robust platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic strategies.

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- To cite this document: BenchChem. [Application Notes and Protocols for YU142670 in Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683525#yu142670-in-organoid-culture-systems>]

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